2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide
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Description
Scientific Research Applications
Potential Antiasthma Agents
Compounds within the triazolopyrimidine class have been investigated for their potential as antiasthma agents. For example, certain 5-aryl-2-amino[1,2,4]triazolopyrimidines have shown activity as mediator release inhibitors, identified through the human basophil histamine release assay. These compounds were synthesized via a series of chemical reactions involving arylamidines and ethyl formylacetate or ethyl propiolate, followed by cyclization to yield the triazolopyrimidines. This synthesis pathway and observed biological activity suggest a potential research application for the mentioned compound in the development of new treatments for asthma and related respiratory conditions (Medwid et al., 1990).
Antimicrobial Applications
The triazolopyrimidine scaffold has also been employed in the development of antimicrobial agents. For instance, certain thiophene-based heterocycles incorporating a triazolopyrimidine moiety have demonstrated potent antimicrobial activities. The synthesis of these compounds from specific precursors and their subsequent evaluation against various microbial strains highlight the antimicrobial research potential of triazolopyrimidines. This suggests that structurally related compounds, such as "2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide," could be explored for their antimicrobial properties, contributing to the discovery of new antibacterial and antifungal agents (Mabkhot et al., 2016).
Insecticidal Properties
Research into triazolopyrimidines has also extended into the field of agriculture, where these compounds have been evaluated for their insecticidal properties. Novel heterocycles incorporating a thiadiazole moiety, synthesized from a versatile precursor related to triazolopyrimidine, were assessed for their efficacy against the cotton leafworm, Spodoptera littoralis. The identification and characterization of these compounds, along with their insecticidal assessment, suggest the potential of triazolopyrimidine derivatives in developing new pest control agents, offering a direction for the application of the mentioned compound in agricultural research (Fadda et al., 2017).
properties
IUPAC Name |
2-[3-(4-ethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-2-31-18-10-8-17(9-11-18)28-21-20(25-26-28)22(30)27(15-24-21)14-19(29)23-13-12-16-6-4-3-5-7-16/h3-11,15H,2,12-14H2,1H3,(H,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIXAXDIFYKHQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCCC4=CC=CC=C4)N=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide |
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